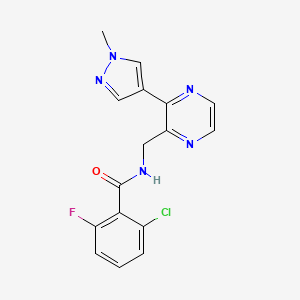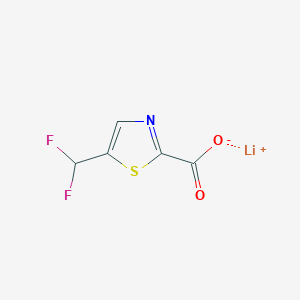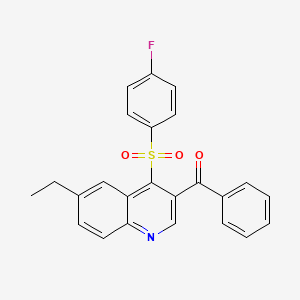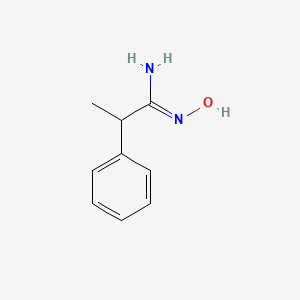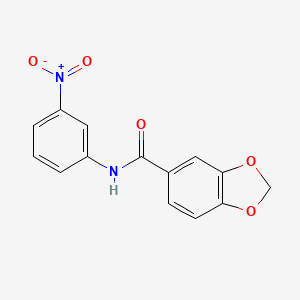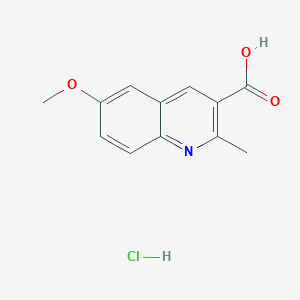
6-甲氧基-2-甲基喹啉-3-羧酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2126163-13-9 . It has a molecular weight of 253.68 . The IUPAC name for this compound is 6-methoxy-2-methylquinoline-3-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO3.ClH/c1-7-10 (12 (14)15)6-8-5-9 (16-2)3-4-11 (8)13-7;/h3-6H,1-2H3, (H,14,15);1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .科学研究应用
荧光标记和分析
6-甲氧基-4-喹啉酮是5-甲氧基吲哚-3-乙酸的氧化产物,在水性介质中具有较大的斯托克斯位移,表现出很强的荧光,使其成为生物医学分析中一种新颖的荧光团。在宽pH范围(2.0至11.0)内,其荧光强度保持稳定,并且对光和热具有很高的稳定性。该化合物的衍生物已被用于羧酸的荧光标记,证明了其在分析化学中作为荧光标记试剂的潜力 (Hirano 等人,2004)。
对映体纯化合物的合成
通过南极假丝酵母脂肪酶B催化的动态动力学水解,合成对映体纯的6-甲氧基-1,2,3,4-四氢异喹啉-1-羧酸,突出了其在创建核受体调节剂中的应用。该过程展示了该化合物在合成具有生物活性的分子中的用途,展示了其在药物化学中的重要性 (Forró 等人,2016)。
材料合成和改性
Heck反应已用于合成1-烷氧基异喹啉-3-羧酸酯,说明了该化合物在材料科学和合成化学中的作用。该应用强调了其在为各种科学目的创建和改性有机分子方面的潜力 (Ture 等人,2011)。
抗结核活性
已研究了衍生自6-甲氧基喹啉的化合物及其抗结核活性,表明这些化合物在开发新的治疗剂方面具有潜力。该研究证明了该化合物在药物发现和药理学研究中的相关性 (Taran 等人,2000)。
安全和危害
属性
IUPAC Name |
6-methoxy-2-methylquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3.ClH/c1-7-10(12(14)15)6-8-5-9(16-2)3-4-11(8)13-7;/h3-6H,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBDEMCRFQQKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2561958.png)
![1-(2-bromobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2561959.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2561960.png)
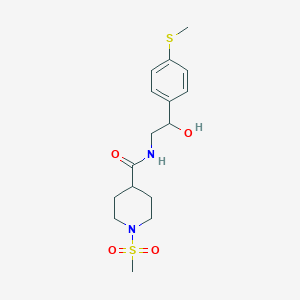
![2-[2-(3-Chlorophenoxy)acetamido]benzoic acid](/img/structure/B2561963.png)
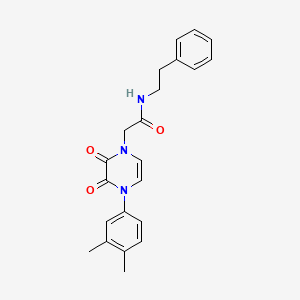

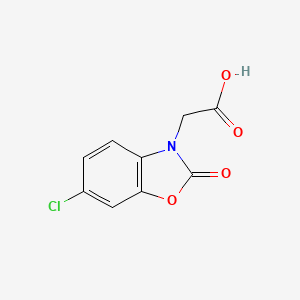
![9-(3,5-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2561968.png)
